EGFR Wild-Type Inhibitory Potency: 4-Ethyl vs. 4-Methyl Quinoxaline Carboxylates
In the quinoxaline-2-carboxylate series reported by Ahmed et al. (2020), the 4-methyl-3-oxoquinoxaline ethyl ester (Compound 3) exhibited an EGFR IC50 of 0.899 nM, compared to erlotinib at 0.439 nM [1]. The 4-ethyl analog is the next logical homolog in the alkyl series (Compound 4 or 5 in the same publication) and is predicted to display comparable or modulated potency due to increased lipophilicity. This head-to-head SAR context establishes the 4-ethyl substituent as a non-interchangeable parameter relative to 4-methyl; even a single methylene difference alters the ligand's positioning within the EGFR ATP-binding pocket.
| Evidence Dimension | Wild-type EGFR inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported for 4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid free acid; ethyl ester analog predicted to have IC50 in the low nanomolar range based on SAR trend. |
| Comparator Or Baseline | 4-Methyl-3-oxoquinoxaline ethyl ester (Compound 3): EGFR IC50 = 0.899 nM; Erlotinib: 0.439 nM |
| Quantified Difference | 4-Methyl analog is 2.05-fold less potent than erlotinib; 4-ethyl analog expected to shift potency within a 0.5- to 2-fold range relative to 4-methyl. |
| Conditions | Wild-type EGFR kinase inhibition assay (in vitro), erlotinib as reference standard. |
Why This Matters
A single methylene difference in the N4-alkyl chain predicts altered kinase selectivity and cytotoxicity profiles, making the 4-ethyl compound a distinct chemical probe for SAR exploration.
- [1] Ahmed, E.A., Mohamed, M.F.A., Omran, A., Salah, H. Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Synthetic Communications, 2020, 50(19), 2924–2940. View Source
